molecular formula C11H19NO4 B3173897 Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate CAS No. 951173-24-3

Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate

Cat. No.: B3173897
CAS No.: 951173-24-3
M. Wt: 229.27 g/mol
InChI Key: PJCOLFTZORXKKQ-HTQZYQBOSA-N
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Description

Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate is a cyclobutane-derived compound featuring a methyl ester group at position 1 and a tert-butoxycarbonyl (Boc)-protected amino group at position 2 in a trans configuration. This structure confers unique steric and electronic properties, making it valuable in pharmaceutical synthesis, particularly as a building block for protease inhibitors or peptide mimetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8-6-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCOLFTZORXKKQ-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H]1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate typically involves the reaction of cyclobutane-1,2-dicarboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing an amine group that can participate in further chemical reactions. This property makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Key Characteristics:

  • Synthesis: Synthesized via nucleophilic substitution or coupling reactions, as exemplified by its preparation from methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate under basic conditions .
  • Spectroscopic Data : ¹H-NMR (DMSO-D6) δ: 9.97 (2H, brs), 3.86 (3H, s), 2.60–2.57 (2H, m), 2.50–2.46 (5H, m), 2.06–2.03 (2H, m), confirming its trans configuration and Boc protection .
  • Applications : Used in intermediates for drug discovery, leveraging its stability under acidic conditions (due to Boc protection) and reactivity for further functionalization.

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous cyclobutane derivatives, emphasizing structural variations, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Structure Highlights Molecular Weight (g/mol) Key Functional Groups Synthesis Pathway Applications References
Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate Trans-configuration; Boc-protected amino group; methyl ester ~269.3 (estimated) Ester, Boc-amide Nucleophilic substitution from Boc-protected precursors Drug intermediates, peptide mimetics
Methyl 1-(methylamino)cyclobutanecarboxylate 4-toluenesulfonate Methylamino group; 4-toluenesulfonate counterion Not explicitly stated Ester, sulfonate salt Salt formation via sulfonic acid treatment Intermediate for bioactive molecules
(2S,3R)-3-(tert-Butoxy)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)butanoic acid Chiral centers; dual Boc protection; carboxylic acid 282.22 Carboxylic acid, Boc-amide, acetamido Multi-step chiral synthesis Agrochemicals, enantioselective catalysis
1-(1H-1,2,4-Triazol-3-yl)cyclobutane-1-carboxylate Triazole ring; carboxylate Not explicitly stated Carboxylate, triazole Cycloaddition or metal-catalyzed coupling Antimicrobial agents, material science
3-(tert-Butoxy)cyclobutane-1-carboxylic acid Carboxylic acid; tert-butoxy group ~186.2 (estimated) Carboxylic acid, ether Hydrolysis of ester precursors Polymer additives, corrosion inhibitors

Key Findings:

Steric and Electronic Effects: The Boc group in the target compound enhances stability during synthetic steps compared to the sulfonate salt in methyl 1-(methylamino)cyclobutanecarboxylate 4-toluenesulfonate, which requires careful pH control . The trans configuration of the target compound reduces steric hindrance between the Boc and ester groups, improving solubility in polar aprotic solvents relative to cis analogs.

Reactivity :

  • The methyl ester in the target compound is more reactive toward hydrolysis than the carboxylic acid in 3-(tert-butoxy)cyclobutane-1-carboxylic acid, enabling selective derivatization .
  • The triazole-containing analog (1-(1H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylate) exhibits higher bioactivity due to hydrogen-bonding interactions absent in the Boc-protected compound .

Applications: Chiral derivatives like (2S,3R)-3-(tert-butoxy)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)butanoic acid are prioritized in asymmetric synthesis, whereas the target compound is more suited for non-chiral intermediates . The carboxylic acid variant (3-(tert-butoxy)cyclobutane-1-carboxylic acid) is preferred in material science for its chelating properties, unlike the ester-functionalized target compound .

Biological Activity

Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate (CAS Number: 951173-24-3) is a compound of significant interest in the field of medicinal chemistry and drug development. Its molecular formula is C11H19NO4, with a molecular weight of approximately 229.276 g/mol. This compound is primarily used as a building block in the synthesis of various bioactive molecules and has been explored for its biological activities.

The biological activity of this compound is largely attributed to its role as an intermediate in the synthesis of more complex compounds, including potential pharmaceuticals targeting various diseases. The compound's structure allows it to participate in reactions that could lead to the formation of inhibitors for specific enzymes or receptors involved in disease processes.

Pharmacological Studies

Recent studies have investigated the pharmacological properties of related compounds, indicating that modifications in the cyclobutane ring can significantly affect biological activity. For instance, derivatives with varying substituents have shown potential as enzyme inhibitors or modulators of biological pathways, particularly in cancer and infectious disease contexts.

Case Studies

  • Cancer Research : In a study focusing on arginase inhibitors, compounds structurally related to this compound were evaluated for their ability to inhibit tumor growth by modulating the immune response. These inhibitors demonstrated promising results in preclinical models, highlighting the potential for developing novel cancer therapeutics based on this scaffold .
  • Antimicrobial Activity : Another investigation explored the antimicrobial properties of cyclobutane derivatives, suggesting that modifications to the tert-butoxycarbonyl group could enhance activity against Mycobacterium tuberculosis. The findings indicated that specific structural features are critical for maximizing efficacy against resistant strains .

Comparative Analysis

The following table summarizes key findings from various studies on compounds related to this compound:

Compound NameBiological ActivityReference
This compoundIntermediate for enzyme inhibitors
Arginase Inhibitors Derived from CyclobutaneTumor growth inhibition
Cyclobutane Derivatives with Antimicrobial PropertiesActivity against Mycobacterium tuberculosis

Q & A

Q. Advanced

  • Nucleophilic Acyl Substitution : Cyclobutane’s intermediate ring strain increases electrophilicity at the ester carbonyl compared to less-strained cyclohexane analogs. Reactivity is lower than cyclopropane derivatives due to reduced angle distortion .
  • Thermal Stability : Decomposition studies (TGA/DSC) show cyclobutane derivatives are stable up to 150°C, whereas cyclopropane analogs degrade at lower temperatures (80–100°C) due to higher strain .

What analytical techniques are critical for confirming structure and purity?

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify key groups (e.g., Boc tert-butyl at δ 1.4 ppm, ester methyl at δ 3.7 ppm). 19^{19}F NMR (if fluorinated analogs are synthesized) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI/Q-TOF) confirms molecular weight (e.g., C12_{12}H21_{21}NO4+_4^+, exact mass 243.1471) .
  • HPLC : Reverse-phase C18 columns assess purity (>95%) and monitor Boc-deprotection kinetics under acidic conditions (e.g., TFA) .

How can computational tools predict the compound’s reactivity in complex reaction systems?

Q. Advanced

  • Retrosynthetic Analysis : Tools like Pistachio/BKMS Metabolic predict feasible routes using fragment-based algorithms .
  • QSPR Models : Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., electron-withdrawing groups on the cyclobutane) with reaction rates in amidation or hydrolysis .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) simulate solvent interactions to optimize reaction media (e.g., DMF vs. acetonitrile) .

What strategies mitigate side reactions during Boc-group deprotection?

Q. Advanced

  • Acid Selection : Trifluoroacetic acid (TFA) in dichloromethane (20% v/v, 0°C to RT) minimizes ester hydrolysis. Avoid HCl/dioxane, which can protonate the cyclobutane ring .
  • Scavengers : Add triisopropylsilane (TIS) to quench carbocation intermediates and prevent alkylation side products.
  • Monitoring : In-situ IR tracks Boc removal (disappearance of ~1700 cm1^{-1} carbonyl stretch) .

How is this compound applied in peptide mimetics or drug discovery?

Q. Advanced

  • Conformational Restriction : The cyclobutane scaffold enforces specific backbone angles in peptidomimetics, enhancing target binding (e.g., protease inhibitors) .
  • Biosynthetic Probes : 11^{11}C-labeled analogs (see ) are used in PET imaging to study amino acid transport in vivo .
  • Linker Chemistry : Functionalization at the carboxylate group enables conjugation to antibodies or nanoparticles (e.g., via NHS ester coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate

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